molecular formula C12H9FN2O B7646180 N-(2-Fluorophenyl)picolinamide

N-(2-Fluorophenyl)picolinamide

Cat. No. B7646180
M. Wt: 216.21 g/mol
InChI Key: JUQOFSCVWHUZLH-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)picolinamide, also known as FPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule that belongs to the class of picolinamides and has a molecular weight of 216.2 g/mol. FPA has been found to possess promising pharmacological properties that make it a potential candidate for the development of novel drugs.

Scientific Research Applications

  • Medical Imaging:

    • N-(2-Fluorophenyl)picolinamide derivatives have been explored as ligands for positron emission tomography (PET) imaging. Specifically, a compound named N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide showed potential for PET imaging of metabotropic glutamate receptor subtype 4 in the brain (Kil et al., 2014).
  • Pharmaceutical Research:

    • Picolinamide derivatives, including this compound, have been studied for their affinity to various receptors, such as serotoninergic receptors. Certain molecules in this category demonstrated high affinity and specificity, suggesting potential in drug development (Fiorino et al., 2017).
    • This compound has been evaluated for its inhibitory properties against poly (ADP-ribose) synthetase, offering protective effects against certain types of diabetes-related cell damage (Yamamoto & Okamoto, 1980).
    • In cancer research, picolinamide derivatives have shown promising cytotoxicity in various cancer cell lines, indicating potential as anticancer agents (van Rijt et al., 2009).
  • Chemical Synthesis and Applications:

    • This compound has been utilized in the synthesis of complex organic molecules, showcasing its role as a versatile building block in organic chemistry. For example, it has been used in the synthesis of novel fluorophenylpyrazole-picolinamide derivatives, which were then evaluated for anticancer activity (Kankala et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQOFSCVWHUZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Picolinic acid (10.0 g, 81 mmol) was added to a solution of 1,1'-carbonyldiimidazole (13.18 g, 81 mmol) in anhydrous dimethylformamide (80 mL), followed by the addition of 2-fluoroaniline (8.6 mL, 89 mmol) 1 hour later. The reaction mixture was poured into saturated sodium bicarbonate solution (900 mL) after 26 hours, and extracted with ether (3×400 mL). The dried organic material was concentrated in vacuo and recrystallized from a mixture of ether and petroleum ether to yield N-(2-fluorophenyl)-2-pyridinecarboxamide as a white solid (11.81 g) m.p. 112°-115° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.18 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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